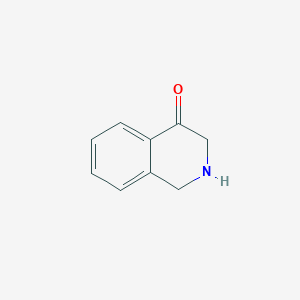

2,3-Dihydroisoquinolin-4(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZUNTXIHOUGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629735 | |

| Record name | 2,3-Dihydroisoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51641-22-6 | |

| Record name | 2,3-Dihydroisoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydroisoquinolin 4 1h One and Its Derivatives

Classical and Established Synthetic Routes to the 2,3-Dihydroisoquinolin-4(1H)-one Core

Historically, the construction of the dihydroisoquinolinone framework has relied on well-established cyclization reactions. Among the most prominent are the Bischler-Napieralski and Pictet-Spengler reactions, which are foundational to isoquinoline (B145761) synthesis. organicreactions.org

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions to form 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgslideshare.net These intermediates can then be further processed to yield the desired this compound core. The reaction typically proceeds through an intramolecular electrophilic aromatic substitution, with the mechanism believed to involve a nitrilium ion intermediate. wikipedia.orgslideshare.net Reaction conditions, such as the choice of dehydrating agent and temperature (ranging from room temperature to 100 °C), can significantly influence the reaction's outcome. wikipedia.org For aromatic rings lacking electron-donating groups, more forceful conditions, like P₂O₅ in refluxing POCl₃, are often necessary. wikipedia.org

Another cornerstone is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, usually in the presence of an acid catalyst. organicreactions.orgwikipedia.org This reaction, considered a special case of the Mannich reaction, forms a tetrahydroisoquinoline ring system. organicreactions.orgwikipedia.org While traditionally requiring heat and strong acids, modern variations can proceed under milder conditions, sometimes even without an acid catalyst. wikipedia.org The reaction's success is often dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles or pyrroles provide high yields under mild conditions. wikipedia.org For less reactive phenyl groups, higher temperatures and strong acids may be required. wikipedia.org

These classical methods, while robust, sometimes suffer from limitations such as harsh reaction conditions and limited substrate scope. organicreactions.org

Modern and Atom-Economical Synthetic Approaches

In recent years, synthetic chemistry has shifted towards more efficient and environmentally benign methodologies. This has led to the development of novel strategies for synthesizing dihydroisoquinolin-4(1H)-ones that are both modern and atom-economical.

Transition-Metal-Free Cyclization Strategies

Moving away from metal catalysts, several transition-metal-free cyclization methods have emerged. Organocatalysis, for instance, has been successfully employed. Modularly designed organocatalysts, self-assembled from components like cinchona alkaloids and amino acids, have been used to catalyze domino reactions that produce complex bridged tetrahydroisoquinoline derivatives. researchgate.net Additionally, Brønsted acids like p-toluenesulfonic acid have been used to promote the atom-economical synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones from 2-alkynylanilines and ketones. rsc.org

Multicomponent Reaction Protocols for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer a highly efficient route to complex molecules. nih.govorganic-chemistry.org The Ugi reaction, a classic four-component MCR, has been adapted for the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. researchgate.net More complex, one-pot cascade reactions have also been developed. For example, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs has been achieved using a synergistic catalytic system of a ruthenium complex and a chiral Brønsted acid. rsc.org This approach, combining Mannich and aza-Michael reactions, provides good yields and high enantiomeric purity. rsc.org Another notable MCR involves the catalyst-free reaction of 2-(2-bromoethyl)-benzaldehyde, an isocyanide, an amine, and an azide (B81097) to produce tetrazolyl-substituted tetrahydroisoquinoline derivatives in excellent yields. rsc.org

Green Chemistry Principles in the Synthesis of Dihydroisoquinolin-4(1H)-ones

Adherence to green chemistry principles has prompted the development of more sustainable synthetic routes. This includes the use of environmentally friendly solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation. For instance, the cyclization of 2-aminochalcones to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave conditions. organic-chemistry.org Similarly, heteropoly acids have been used as efficient catalysts for the cyclocondensation of anthranilamide with aldehydes in water at room temperature to produce 2,3-dihydro-4(1H)-quinazolinones in high yields. capes.gov.br The use of deep eutectic solvents, such as a mixture of zinc chloride and urea (B33335), has also been shown to effectively promote the cyclization of 2-aminobenzamide (B116534) with various aldehydes, offering a safer and greener alternative. researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of chiral dihydroisoquinolin-4(1H)-one derivatives is crucial for their application in medicinal chemistry. Several strategies have been developed to achieve high levels of stereocontrol.

One common approach is the enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline precursor. rsc.orgnih.gov This can be accomplished through various methods, including:

Chiral hydride reducing agents : Reagents prepared from sodium borohydride (B1222165) and chiral acids like tartaric acid have been used to achieve good enantiomeric excess. nih.gov

Catalytic hydrogenation : The use of chiral catalysts, particularly those based on iridium or ruthenium complexes, has proven highly effective for the asymmetric hydrogenation of dihydroisoquinolines. rsc.orgacs.orgrsc.orgnih.gov

Chiral auxiliaries : Attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline can direct the stereochemical outcome of a reduction by an achiral hydride reagent. nih.gov

Enzymatic catalysis : Biocatalysts offer a green and highly selective method for the enantioselective reduction of these scaffolds. nih.gov

Chiral phosphoric acids have also emerged as powerful organocatalysts in this field, often used in synergistic combination with photoredox catalysts to achieve asymmetric synthesis. researchgate.net

Functionalization and Post-Synthetic Modification of the this compound Nucleus

Post-synthetic modification of the dihydroisoquinolin-4(1H)-one core allows for the creation of diverse chemical libraries for drug discovery and other applications. Functionalization can occur at various positions on the heterocyclic ring.

The nitrogen atom is a common site for modification. For example, 1-(2-acylethyl) derivatives can be synthesized by reacting 6-substituted 2,3-dihydroquinolin-4(1H)-ones with suitable Mannich bases. rsc.org

The C1 position is another key handle for functionalization. The direct arylation of tetrahydroisoquinolines with aryl Grignard reagents, mediated by diethyl azodicarboxylate (DEAD), provides a route to C1-arylated products. organic-chemistry.org Copper and iron catalysts have also been employed for the direct functionalization of both protected and unprotected tetrahydroisoquinolines with nucleophiles like indoles and pyrroles. acs.org Furthermore, domino reactions, such as the Heck–aza-Michael reaction, have been used to synthesize highly functionalized tetrahydroisoquinoline derivatives in a one-pot process. rsc.org

The following table provides a summary of various synthetic methods discussed:

| Method | Starting Materials | Reagents/Catalysts | Product Type | Key Features |

| Bischler-Napieralski Reaction | β-arylethylamides | POCl₃, P₂O₅, ZnCl₂ organic-chemistry.orgwikipedia.org | 3,4-Dihydroisoquinolines | Classical route, requires dehydrating agents. organic-chemistry.orgwikipedia.org |

| Pictet-Spengler Reaction | β-arylethylamines, Aldehydes/Ketones | Acid catalyst (e.g., HCl) organicreactions.orgjk-sci.com | Tetrahydroisoquinolines | Forms the core ring system, can be acid-catalyzed. organicreactions.orgwikipedia.org |

| Organocatalytic Cyclization | 2-Alkynylanilines, Ketones | p-Toluenesulfonic acid rsc.org | Substituted Dihydroquinolin-4-ones | Transition-metal-free, atom-economical. rsc.org |

| Multicomponent Reaction (Ugi) | Carboxylic acid, Carbonyl, Amine, Isocyanide | None (spontaneous) researchgate.net | Tetrahydroisoquinoline-1-carboxylic acid derivatives | High efficiency, builds molecular complexity rapidly. researchgate.net |

| Green Synthesis (Microwave) | 2-Aminochalcones | Indium(III) chloride on silica gel organic-chemistry.org | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Solvent-free, rapid, environmentally friendly. organic-chemistry.org |

| Enantioselective Reduction | 1-Substituted-3,4-dihydroisoquinolines | Chiral catalysts (Ir, Ru), Chiral hydrides rsc.orgnih.gov | Chiral Tetrahydroisoquinolines | High enantioselectivity for specific stereoisomers. rsc.orgnih.gov |

| C1-Arylation | Tetrahydroisoquinolines, Aryl Grignard reagents | Diethyl azodicarboxylate (DEAD) organic-chemistry.org | C1-Arylated Tetrahydroisoquinolines | Post-synthetic modification of the core structure. organic-chemistry.org |

Reactivity and Chemical Transformations of the 2,3 Dihydroisoquinolin 4 1h One System

Electrophilic and Nucleophilic Reactions of the 2,3-Dihydroisoquinolin-4(1H)-one Ring

The reactivity of the this compound ring is dictated by the electronic nature of its constituent atoms. The benzene (B151609) ring can undergo electrophilic substitution reactions, while the heterocyclic ring is susceptible to both nucleophilic and electrophilic attack at different positions.

Electrophilic Aromatic Substitution: The fused benzene ring can participate in electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and deactivating effects of the substituents on the ring.

Nucleophilic Attack: The electron-deficient carbon atom of the carbonyl group (C-4) is a primary site for nucleophilic attack. libretexts.org Additionally, the carbon atom adjacent to the nitrogen (C-1) can also be susceptible to nucleophilic attack under certain conditions. The lone pair of electrons on the nitrogen atom can participate in resonance, influencing the electron density at various positions within the ring. ic.ac.uk

The general reactivity of nucleophiles and electrophiles is fundamental to understanding these transformations. Nucleophiles are species that donate a pair of electrons to form a new covalent bond, while electrophiles accept an electron pair. masterorganicchemistry.comscribd.com The vast majority of organic reactions involve the interaction between a nucleophile and an electrophile. masterorganicchemistry.com

Transformations Involving the Carbonyl Group

The carbonyl group at the C-4 position is a key functional handle for a variety of chemical transformations. These reactions are central to the derivatization and elaboration of the this compound core.

Reduction: The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Reductive Amination: The carbonyl group can be converted into an amino group through reductive amination. This typically involves the formation of an imine or enamine intermediate by reaction with an amine, followed by reduction.

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. organicchemistrydata.org This reaction involves the use of a phosphorus ylide, which acts as a nucleophile and attacks the carbonyl carbon.

Other Nucleophilic Additions: A wide range of other nucleophiles can add to the carbonyl group, including organometallic reagents (e.g., Grignard reagents), cyanide, and alcohols. libretexts.orgeopcw.com These additions lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the C-4 position. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles. eopcw.com

Table 1: Examples of Carbonyl Group Transformations

| Reaction | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 4-hydroxy-1,2,3,4-tetrahydroisoquinoline |

| Wittig Reaction | Ph₃P=CH₂ | 4-methylene-1,2,3,4-tetrahydroisoquinoline |

| Grignard Reaction | RMgX | 4-alkyl/aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline |

Reactions at the Nitrogen Heteroatom

The nitrogen atom in the this compound ring is a nucleophilic center and can participate in a variety of reactions.

N-Alkylation and N-Arylation: The secondary amine nitrogen can be readily alkylated or arylated using appropriate electrophiles such as alkyl halides or aryl halides under basic conditions.

N-Acylation: The nitrogen atom can be acylated with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.

Pictet-Spengler Reaction: While not a direct reaction of the nitrogen in the pre-formed ring, the nitrogen atom is a key component in the synthesis of the isoquinoline (B145761) core itself via reactions like the Pictet-Spengler condensation.

The basicity of the nitrogen atom is an important factor in these reactions. The pKa of the conjugate acid of a typical aliphatic amine is in the range of 10-11. pdx.edu

Table 2: Reactions at the Nitrogen Atom

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | 2-methyl-2,3-dihydroisoquinolin-4(1H)-one |

| N-Arylation | Phenylboronic acid, Cu(OAc)₂ | 2-phenyl-2,3-dihydroisoquinolin-4(1H)-one |

| N-Acylation | Acetyl chloride (CH₃COCl) | 2-acetyl-2,3-dihydroisoquinolin-4(1H)-one |

Annulation and Ring-Expansion Reactions of this compound

Annulation reactions involve the fusion of a new ring onto the existing this compound framework. scripps.edu These reactions are powerful tools for the construction of complex polycyclic systems.

Robinson Annulation: The Robinson annulation is a classic method for forming a six-membered ring. wikipedia.orgbyjus.com It involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this could potentially be used to build a new ring onto the existing structure, for instance, by utilizing an enolate derived from the C-3 position.

Pomeranz-Fritsch-Bobbitt Reaction and Related Cyclizations: These reactions are important for the synthesis of the isoquinoline ring system itself and can be adapted to create more complex fused systems.

Rhodium-Catalyzed Annulation: Recent research has demonstrated the use of rhodium(III)-catalyzed C-H activation and annulation reactions to construct dihydroisoquinolinone derivatives. bohrium.com For instance, the reaction of N-alkoxyamides with conjugated dienes can afford functionalized dihydroisoquinolinones. bohrium.com

Ring-expansion reactions, while less common, could potentially be achieved through various rearrangement reactions, such as the Beckmann or Schmidt rearrangements of derivatives of the carbonyl group.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in the this compound molecule makes regioselectivity and chemoselectivity key considerations in its synthetic transformations.

Regioselectivity: This refers to the preferential reaction at one position over another. For example, in electrophilic aromatic substitution, the position of the new substituent on the benzene ring is determined by the directing effects of the existing groups. Similarly, the formation of an enolate can be directed to either the C-3 or C-5 position, depending on the reaction conditions and the nature of the base used.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, it is often possible to selectively reduce the carbonyl group without affecting other reducible groups in the molecule, such as an ester or a nitro group, by choosing the appropriate reducing agent. For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and will selectively reduce ketones and aldehydes in the presence of esters.

The development of catalytic systems, such as those employing transition metals like rhodium or palladium, has been instrumental in achieving high levels of regioselectivity and chemoselectivity in the synthesis and functionalization of dihydroisoquinolinone systems. bohrium.comkthmcollege.ac.in

Pharmacological Activities and Biological Applications of 2,3 Dihydroisoquinolin 4 1h One Derivatives

Central Nervous System (CNS) Activities

Derivatives of 2,3-dihydroisoquinolin-4(1H)-one have demonstrated a range of activities within the central nervous system, including anticonvulsant, monoamine oxidase inhibitory, and cholinesterase inhibitory properties. Furthermore, their ability to modulate dopamine (B1211576) receptors and exert psychotropic effects has been a significant area of investigation.

Anticonvulsant Properties and Mechanisms

Several derivatives of the isoquinoline (B145761) core structure have been identified as potent anticonvulsant agents in various animal models of epilepsy. nih.gov For instance, N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides have been synthesized and evaluated for their ability to protect against audiogenic seizures in DBA/2 mice. nih.gov While some of these derivatives showed higher activity than the established antiepileptic drug valproate, the specific modifications did not consistently lead to improved anticonvulsant efficacy compared to their parent compounds. nih.gov

In another study, two novel series of 3,4-dihydroisoquinolin derivatives containing a heterocycle were synthesized and assessed for their anticonvulsant activity. nih.gov One of the most promising compounds, 9-(hexyloxy)-5,6-dihydro- nih.govnih.govijcce.ac.irtriazolo[3,4-a]isoquinolin-3(2H)-one, demonstrated significant anticonvulsant effects in both the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, with an ED₅₀ value of 63.31 mg/kg in the MES test. nih.gov This activity was notably higher than that of valproate. nih.gov Molecular docking studies suggest that the anticonvulsant mechanism of this compound may involve interaction with the benzodiazepine-binding site of the γ-aminobutyric acidA (GABAA) receptor. nih.gov

| Compound Name/Series | Animal Model | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 9-(hexyloxy)-5,6-dihydro- nih.govnih.govijcce.ac.irtriazolo[3,4-a]isoquinolin-3(2H)-one | Mice | MES | 63.31 | > 7.9 | nih.gov |

| N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides | DBA/2 mice | Audiogenic seizures | - | - | nih.gov |

Monoamine Oxidase (MAO) Inhibition Profiles

Derivatives of the related 3,4-dihydroquinolin-2(1H)-one scaffold have been extensively studied as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. These compounds have shown high potency and selectivity for the MAO-B isoform, which is a key target in the treatment of Parkinson's disease. nih.gov For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 2.9 nM and a 2750-fold selectivity over the MAO-A isoform. nih.gov Structure-activity relationship studies revealed that substitution at the C7 position of the scaffold generally leads to more potent inhibition compared to substitution at the C6 position. nih.gov

Another study on 3,4-dihydroquinolin-(1H)-2-one derivatives showed that N-amino-3,4-dihydroquinoline-(1H)-2-one acts as a competitive and reversible inhibitor of rat liver MAO-B. nih.gov In contrast, other derivatives in the same study exhibited non-competitive and irreversible inhibition, suggesting different binding interactions with the enzyme. nih.gov

| Compound Name | Target | IC₅₀ | Selectivity (MAO-B/MAO-A) | Inhibition Type | Reference |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM | 2750-fold | - | nih.gov |

| N-amino-3,4-dihydroquinoline-(1H)-2-one | MAO-B | - | - | Competitive, Reversible | nih.gov |

Cholinesterase (ChE) Inhibition and Relevance to Neurodegenerative Disorders

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Research into 2,3-dihydroquinazolin-4(1H)-one derivatives has revealed their potential as ChE inhibitors. ijcce.ac.ir In one study, a series of these compounds were synthesized and evaluated for their activity against both AChE and BChE. ijcce.ac.ir The compound 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one emerged as a potent dual inhibitor, with IC₅₀ values of 3.7 µM for AChE and 13.7 µM for BChE, demonstrating a selectivity index of 3.7 for AChE. ijcce.ac.ir Molecular docking studies supported these findings, indicating that these compounds can bind effectively to the active sites of both enzymes. ijcce.ac.ir

| Compound Name | Target | IC₅₀ (µM) | Selectivity Index (AChE/BChE) | Reference |

| 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one | AChE | 3.7 | 3.7 | ijcce.ac.ir |

| 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one | BChE | 13.7 | ijcce.ac.ir |

Dopamine Receptor Modulation, including D1 Positive Allosteric Modulation (PAM)

A significant breakthrough in the pharmacology of this compound derivatives has been the discovery of potent and selective positive allosteric modulators (PAMs) of the dopamine D1 receptor. nih.govnih.govgoogle.commdpi.com These compounds enhance the receptor's response to the endogenous ligand dopamine without directly activating the receptor themselves, offering a novel therapeutic mechanism for neuropsychiatric and neurodegenerative disorders. nih.govmdpi.com

One of the most well-characterized D1 PAMs is DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one). nih.govnih.gov In vitro studies have confirmed its selective potentiation of the human D1 receptor. nih.gov A close analog, LY3154207, has also been developed and has progressed to clinical trials. nih.govmdpi.com These compounds are being investigated for the treatment of cognitive and motor symptoms associated with conditions like Parkinson's disease, Alzheimer's disease, and schizophrenia. nih.govgoogle.com

| Compound Name | Mechanism of Action | Target | Potential Applications | Reference |

| DETQ | D1 Positive Allosteric Modulator | Dopamine D1 Receptor | Neuropsychiatric and neurodegenerative disorders | nih.govnih.gov |

| LY3154207 | D1 Positive Allosteric Modulator | Dopamine D1 Receptor | Lewy body dementia, Parkinson's disease | nih.govmdpi.com |

Psychotropic Effects and Behavioral Studies

The dopamine D1 PAMs based on the this compound scaffold have demonstrated significant psychotropic effects in behavioral studies. DETQ, for instance, has been shown to increase locomotor activity over a broad dose range without the inverted U-shaped dose-response curve or tachyphylaxis often seen with D1 agonists. nih.gov It also reversed hypo-activity in a mouse model of dopamine depletion, suggesting potential for treating motor symptoms in Parkinson's disease. nih.gov

Furthermore, DETQ has shown pro-cognitive effects, improving performance in the novel object recognition task in aged mice. nih.govnih.gov It also enhanced wakefulness in EEG studies and decreased immobility in the forced-swim test, indicating potential antidepressant-like effects. nih.gov In aged mice, DETQ was found to rescue both novel object recognition memory and social behaviors. nih.gov These behavioral outcomes are supported by neurochemical findings, such as the enhanced release of cortical acetylcholine. nih.gov

Anticancer and Cytotoxic Activities

Derivatives of the related 2,3-dihydroquinazolin-4(1H)-one have emerged as a promising class of anticancer agents, exhibiting broad-spectrum cytotoxic activity against a variety of human cancer cell lines. nih.govnih.gov A study involving 57 such compounds revealed that many of them are potent cytotoxic agents. nih.gov

Notably, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one exhibited sub-micromolar growth inhibition, with activity below 50 nM against HT29 colon, U87 glioblastoma, A2780 ovarian, H460 lung, and BE2-C neuroblastoma cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in mitosis, thereby preventing cancer cell division. nih.govnih.gov Molecular modeling has shown that these compounds can bind to the colchicine (B1669291) binding pocket of tubulin. nih.gov

| Compound Name | Cancer Cell Lines | IC₅₀ | Proposed Mechanism | Reference |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29, U87, A2780, H460, BE2-C | <50 nM | Tubulin polymerization inhibition | nih.gov |

Selective Cytotoxicity against Tumor Cell Lines

Derivatives of the this compound framework have demonstrated significant and selective cytotoxic effects against a variety of human cancer cell lines.

Notably, a series of thirty-eight newly synthesized tetrahydroisoquinoline derivatives were investigated for their tumor-specific cytotoxicity. nih.gov Among these, 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (TQ9) and ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13) exhibited the highest tumor-specific cytotoxicity, with TQ9 showing a selectivity index of 12.5 and TD13 a value of 5.3. nih.goviiarjournals.org This study highlighted the importance of molecular size in inducing cytotoxicity. nih.goviiarjournals.org

Further research on 2,3-dihydroquinazolin-4(1H)-one analogues, a related class of compounds, revealed broad-spectrum cytotoxic activity against a panel of human cancer cell lines including colon (HT29), glioblastoma (U87 and SJ-G2), breast (MCF-7), ovarian (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA) cells. nih.govnih.gov Specific derivatives, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39), demonstrated sub-micromolar potency, with activity less than 50 nM against several cell lines. nih.gov The introduction of different substituents significantly influenced the cytotoxic potency. For instance, phenyl and tolyl analogues showed good activities, while the addition of bulky or aliphatic substituents led to a reduction in potency. nih.gov

In studies focused on prostate cancer, seven synthesized 2,3-dihydroquinazolin-4(1H)-one analogues were evaluated against PC3 and DU145 cell lines. nih.gov Compounds C2 and C5 were identified as the most potent, with IC50 values below 15 µM, and they significantly inhibited cancer cell adhesion and invasion. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| TQ9 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone) | Human oral squamous cell carcinoma | High tumor-specific cytotoxicity (TS=12.5). nih.goviiarjournals.org |

| TD13 (ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate) | Human oral squamous cell carcinoma | High tumor-specific cytotoxicity (TS=5.3). nih.goviiarjournals.org |

| 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) | HT29, U87, A2780, H460, BE2-C | Activity <50 nM. nih.gov |

| C2 and C5 | PC3, DU145 (Prostate Cancer) | IC50 < 15 µM; significant inhibition of adhesion and invasion. nih.gov |

Inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

Aldo-keto reductase family 1 member C3 (AKR1C3) is a promising therapeutic target, particularly in castration-resistant prostate cancer (CRPC). nih.gov However, developing specific inhibitors is challenging due to its high similarity to its isoform, AKR1C2. nih.gov Derivatives of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid have emerged as potent and selective inhibitors of AKR1C3. nih.govnih.gov

One such derivative, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid 38 , has demonstrated an impressive 6.1 nM inhibitory activity against AKR1C3 and a remarkable 5000-fold selectivity over AKR1C2. nih.gov Computational modeling studies have provided insights into this high selectivity, revealing that these inhibitors adopt different binding modes within the active sites of AKR1C3 and AKR1C2. nih.gov The bulky tetrahydroquinoline moiety of compound 38 binds deeply within a specific pocket (SP1) of AKR1C3, an interaction that is not favored in the smaller corresponding pocket of AKR1C2. nih.gov This structural difference is believed to be the origin of the observed selectivity. nih.gov

Mechanisms of Action in Cancer Therapy Development

The anticancer activity of this compound derivatives is attributed to several mechanisms of action.

A primary mechanism for some derivatives is the inhibition of tubulin polymerization . nih.gov Tubulin is a crucial protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis. nih.govnih.gov Compounds such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 and 2-(2-methoxystyryl)quinazolin-4(3H)-one 64 have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest. nih.gov Molecular modeling studies suggest that these compounds bind to the colchicine binding site on tubulin. nih.gov

Another mechanism observed is the induction of autophagy . In human oral squamous cell carcinoma cell lines, the derivative TQ9 was found to enhance the formation of acidic organelles, a characteristic of autophagy, without significant induction of DNA fragmentation or caspase-3 activation, which are hallmarks of apoptosis. nih.goviiarjournals.org

Furthermore, metabolomics studies on prostate cancer cells treated with the derivative C5 revealed significant alterations in key metabolic pathways. nih.gov These included disturbances in energy production, redox homeostasis, and the metabolism of amino acids, polyamines, and choline (B1196258) phospholipids, all of which are essential for cancer cell proliferation and growth. nih.gov This suggests that the anticancer effects of some derivatives are multifactorial, involving the disruption of cellular metabolism. nih.gov

Anti-inflammatory Properties

Certain derivatives of 2,3-dihydroquinazolin-4(1H)-one have been synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov In a study utilizing the carrageenan-induced edema method in rats, several new derivatives bearing chalcone (B49325) or pyrazole (B372694) moieties were assessed. nih.gov

The study found that a chalcone derivative bearing a 4-chlorophenyl group (4c ) and an N-phenyl pyrazole derivative with a 4-methoxyphenyl (B3050149) group (5b ) exhibited higher anti-inflammatory activity than the well-known anti-inflammatory drug celecoxib. nih.gov

Antimicrobial and Antiviral Efficacy

The this compound scaffold has also been a source of compounds with promising antimicrobial and antiviral properties.

In the realm of antifungal activity , newly designed 2,3-dihydroquinolin-4(1H)-one analogues have shown significant efficacy against several plant pathogenic fungi. nih.gov One compound, 4e , demonstrated stronger antifungal activity against Botrytis cinerea than the commercial fungicide fluopyram. nih.gov The mechanism of action for these compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have also exhibited significant antifungal activity against various Aspergillus, Penicillium, and Alternaria species. conicet.gov.ar

Regarding antibacterial activity , several newly developed 2,3-dihydroquinazolin-4(1H)-ones have been screened against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net While most showed moderate activity, one derivative, 5c , displayed significant antibacterial action, suggesting its potential as a lead compound for new antibacterial drugs. ekb.eg A series of novel 2,3-dihydroquinazolin-4(1H)-ones derived from dehydroabietylamine (B24195) also showed considerable inhibitory effects against Bacillus cereus. researchgate.net

In terms of antiviral efficacy , isoquinolone derivatives have been identified as inhibitors of both influenza A and B viruses. nih.gov A lead compound, compound 1 , was found to effectively suppress the viral RNA replication step, although it also exhibited cytotoxicity. nih.gov Through the synthesis of 22 chemical derivatives, a less toxic antiviral agent, compound 21 , was identified, which could serve as a backbone for the development of new anti-influenza drugs that inhibit viral polymerase activity without causing significant cell damage. nih.gov

Diverse Enzyme Inhibition Studies

Calpain Inhibition

Derivatives of 3-sec-butyl-1-oxo-2,3-dihydroisoquinoline have been investigated as inhibitors of µ-calpain. nih.gov Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation has been implicated in several diseases. The study focused on the synthesis and evaluation of these isoquinoline derivatives as potential calpain inhibitors. nih.gov

Urease Inhibition

Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have been identified as promising inhibitors of urease, a nickel-containing enzyme that plays a crucial role in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. The hydrolysis of urea (B33335) by urease produces ammonia, which can lead to conditions such as peptic ulcers and kidney stones.

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their ability to inhibit jack bean urease. google.com It was discovered that the entire library of 22 synthesized compounds demonstrated active inhibition against the urease enzyme, with IC₅₀ values ranging from 11.2 µM to 56.7 µM. google.com Notably, several of these analogues exhibited greater potency than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). google.com Structure-activity relationship (SAR) studies indicated that the inhibitory potential was influenced by the electronic properties of the substituents on the N-aryl ring, with electron-donating groups generally enhancing the activity. google.com Molecular docking studies further supported these findings, showing strong interactions between the most potent compounds and the enzyme's active site. google.com

Table 1: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

| Compound | Substituent (R) | IC₅₀ (μM)± SEM |

|---|---|---|

| 2 | 2,4-dimethyl | 11.2 ± 0.81 |

| 4 | 2,5-dimethyl | 15.5 ± 0.49 |

| 7 | 4-methoxy | 18.5 ± 0.65 |

| 1 | 2,3-dimethyl | 20.4 ± 0.22 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Data sourced from Khan, M. A., et al. (2022). google.com

Leucine (B10760876) Aminopeptidase (B13392206) Inhibition

Following a thorough review of existing scientific literature, no specific research findings detailing the inhibitory activity of this compound derivatives against Leucine Aminopeptidase were identified.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDE4, in particular, have therapeutic potential for treating inflammatory diseases.

Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential selective inhibitors of PDE4. A structure-activity relationship (SAR) analysis was conducted on substituents attached to the phenyl ring of the C-3 side chain. This analysis revealed that introducing a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring was beneficial for enhancing both the inhibitory activity against PDE4B and the selectivity. Among the synthesized compounds, one derivative, designated as compound 15 , showed the most potent in vitro and in vivo inhibition and was highlighted as a promising lead for developing a new class of selective PDE4 inhibitors.

Table 2: Inhibitory Activity of Selected 1-Phenyl-3,4-dihydroisoquinoline Derivatives against PDE4B

| Compound | Description | PDE4B IC₅₀ (µM) |

|---|---|---|

| 15 | A 1-phenyl-3,4-dihydroisoquinoline amide derivative with high selectivity. | Data not specified in abstract |

Data sourced from Cui, Z., et al. (2019).

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications, including the treatment of glaucoma, epilepsy, and certain cancers.

Researchers have explored 3,4-dihydroisoquinoline-2(1H)-sulfonamides as potent inhibitors of various human (h) CA isoforms. A study focused on a class of 1-(cyclo)alkylisoquinolines featuring a sulfonamide group, which is a key feature for CA inhibition. The results of enzymatic assays against hCA I, hCA II, hCA IX, and hCA XIV showed that the size of the substituent at the C-1 position of the isoquinoline scaffold was critical for both inhibitory potency and selectivity. Certain derivatives demonstrated potent, nanomolar-level inhibition of the tumor-associated hCA IX and transmembrane hCA XIV isoforms, while showing a lower affinity for the common cytosolic isoform hCA II. The binding mode was confirmed by the X-ray crystal structure of one derivative complexed with hCA II, validating the crucial interactions between the sulfonamide group and the zinc ion in the enzyme's active site.

HIV-1 Reverse Transcriptase Inhibition

A comprehensive search of scientific databases did not yield specific studies on the inhibitory activity of this compound derivatives against HIV-1 Reverse Transcriptase.

β-Secretase (BACE1) Inhibition

A review of the available scientific literature found no specific research detailing the inhibitory effects of this compound derivatives on β-Secretase (BACE1).

Antioomycete Activity

Oomycetes, or water molds, are a group of destructive plant pathogens that cause significant economic losses in agriculture. There is a continuous search for new and effective antioomycete agents.

In an effort to develop new agents for plant disease management, 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized. Bioassays revealed that these compounds had superior antioomycete activity against Pythium recalcitrans compared to their antifungal activity against six other tested phytopathogens. One compound, I23 , demonstrated the highest in vitro potency against P. recalcitrans with an EC₅₀ value of 14 μM, which was significantly more potent than the commercial fungicide hymexazol (B17089) (EC₅₀ = 37.7 μM). In vivo testing showed that compound I23 had a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. Further studies into the mode of action suggest that compound I23 may work by disrupting the biological membrane systems of the oomycete.

**Table 3: In Vitro Antioomycete Activity of Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against *P. recalcitrans***

| Compound | Description/Substituents | EC₅₀ (μM) |

|---|---|---|

| I23 | 2-(4-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 14 |

| I25 | 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Data not specified |

| I26 | 2-(4-bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Data not specified |

| Hymexazol (Standard) | - | 37.7 |

Data sourced from Zhang, Z., et al. (2023).

Structure Activity Relationship Sar Studies and Molecular Recognition

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of the broader 1,2,3,4-tetrahydroisoquinoline (B50084) class, several key pharmacophoric elements have been identified that contribute to their interaction with biological targets.

In studies of 1,2,3,4-tetrahydroisoquinoline derivatives as potential inhibitors for enzymes like Phosphodiesterase 4 (PDE4), the core heterocyclic ring serves as a central scaffold. nih.gov Key elements for activity often include:

The Tetrahydroisoquinoline Core : This rigid structure properly orients the substituents for optimal interaction with the target protein.

Substituents on the Aromatic Ring : Groups at positions 6 and 7, such as methoxy (B1213986) (CH₃O) or cyclopentyloxy, are crucial for anchoring the molecule within the binding pocket. nih.gov

Groups at the Nitrogen (N-2) or Carbon (C-3) positions : The nature of the substituent at these positions can significantly influence potency and selectivity. For instance, a sulfonamide group attached to the nitrogen has been shown to be important for PDE4B inhibitory activity. nih.gov

These general features provide a foundational model for designing new compounds based on the 2,3-Dihydroisoquinolin-4(1H)-one scaffold.

Impact of Substituent Variations on Biological Potency and Selectivity

The modification of substituents on the this compound scaffold has a profound impact on biological potency and selectivity. Research on related tetrahydroisoquinoline derivatives demonstrates that even minor chemical changes can lead to significant differences in activity.

For instance, in the development of PDE4 inhibitors, attaching different groups to the N-2 position has been a key strategy. A primary SAR study revealed that incorporating a sulfonamide group was critical for enhancing inhibitory activity against the PDE4B subtype. nih.gov Furthermore, adding rigid substituents at the C-3 position of the tetrahydroisoquinoline ring was found to favor selectivity for PDE4B over other subtypes like PDE4D. nih.gov

Another study on 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines showed that while methyl substituents at the N-2 or C-4 positions had little effect on their interaction with the enzyme catechol O-methyltransferase (COMT), these same substitutions eliminated the compound's ability to deplete norepinephrine (B1679862) in mouse hearts. nih.gov This highlights how substituent changes can selectively alter one biological activity while leaving another unaffected.

Table 1: Impact of Substituents on PDE4B Inhibition for Tetrahydroisoquinoline Derivatives

| Compound | Substituent at N-2 | Substituent at C-3 | PDE4B IC₅₀ (µM) |

|---|---|---|---|

| Lead Compound | Varied Arylsulfonyl groups | H | Moderate |

| Compound 19 | p-(CF₃O)Phenylsulfonyl | Rigid group | 0.88 |

| Rolipram (Control) | N/A | N/A | >1.0 |

This table is illustrative of SAR trends in the broader tetrahydroisoquinoline class, based on findings from related studies. nih.gov

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant effect on a drug's pharmacological profile. nih.govpharmacy180.com The this compound molecule itself is achiral. However, introducing a substituent at positions like C-1 or C-3 can create a chiral center, resulting in two enantiomers (mirror-image isomers).

These enantiomers can exhibit different biological activities, potencies, and metabolic stabilities because biological targets like enzymes and receptors are themselves chiral. pharmacy180.com For example, in a study on the antimalarial compound 3-Br-acivicin, only the isomer with a specific (5S, αS) stereochemistry showed significant activity, likely due to selective uptake by amino acid transporters. Although specific studies on the stereochemistry of this compound derivatives are not widely available, the principles of stereoselectivity are fundamental. The D-isomer of the related antimalarial chloroquine, for instance, is known to be less toxic than its L-isomer. Therefore, when designing chiral derivatives of this compound, it is crucial to synthesize and test each enantiomer separately to identify the one with the optimal therapeutic profile.

Mapping Ligand-Target Interactions

Understanding how a ligand binds to its target protein at the molecular level is key to rational drug design. Techniques like X-ray crystallography and computational molecular docking are used to map these critical interactions.

The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. The binding of an inhibitor to this site prevents the natural substrate from binding, thereby blocking the enzyme's function. The unique combination of amino acid residues within the active site creates a specific chemical environment that determines which molecules can bind.

For the broader class of tetrahydroisoquinoline-based inhibitors, molecular modeling has been instrumental in understanding their binding modes. Docking simulations of PDE4 inhibitors revealed that the tetrahydroisoquinoline scaffold fits into a hydrophobic pocket of the enzyme's active site. nih.gov The model suggested that substituents at the C-3 position could form specific interactions that enhance selectivity for one enzyme subtype over another. nih.gov This "induced fit," where the enzyme's structure shifts slightly upon ligand binding, is a common mechanism that maximizes the catalytic efficiency or inhibitory potency.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. This analysis helps to rationalize observed biological activities and guide the design of new, more potent compounds.

In a study of tetrahydroisoquinoline derivatives as PDE4 inhibitors, docking simulations were consistent with the experimental SAR data. nih.gov The simulations showed that a sulfonamide group was crucial for forming hydrogen bonds within the active site, thereby improving binding affinity. nih.gov Furthermore, the model explained why certain substituents at the C-3 position could enhance selectivity by interacting with specific residues present in one PDE4 subtype but not another. nih.gov

Table 2: Summary of Key Interactions from Docking Studies of Tetrahydroisoquinoline Derivatives

| Target | Ligand Scaffold | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| PDE4B | Tetrahydroisoquinoline | Glutamine, Asparagine | Hydrogen Bonding | nih.gov |

| PDE4B | Tetrahydroisoquinoline | Phenylalanine, Tyrosine | Hydrophobic Interactions | nih.gov |

This detailed mapping of ligand-target interactions provides a powerful tool for the structure-based design of novel inhibitors based on the this compound scaffold.

Computational and Theoretical Investigations of 2,3 Dihydroisoquinolin 4 1h One

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interaction between a ligand and its target protein at the molecular level.

In the context of 2,3-dihydroisoquinolin-4(1H)-one and its analogs, molecular docking studies have been instrumental in predicting their binding affinities and modes of interaction with various biological targets. For instance, derivatives of the related 2,3-dihydroquinazolin-4(1H)-one have been docked into the colchicine (B1669291) binding site of tubulin, a key protein in cell division and a target for anticancer drugs. rsc.org These studies have shown that specific substitutions on the dihydroquinazolinone core can lead to well-conserved interactions within this binding pocket, suggesting a potential mechanism for their cytotoxic effects. rsc.org

Similarly, docking studies on 1,2-dimethyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-ones against cancer-related enzymes like p38alpha and ACVR1 (ALK2) kinase have revealed promising binding scores, in some cases better than the reference drug 5-fluorouracil. connectjournals.com These computational predictions help in prioritizing compounds for synthesis and biological evaluation. connectjournals.com

Furthermore, in the pursuit of new anti-leishmanial agents, derivatives of 2,3-dihydroquinazolin-4(1H)-one were docked against key proteins of the Leishmania parasite, such as Pyridoxal Kinase and Trypanothione Reductase. mdpi.com The results of these in silico experiments correlated well with in vitro activity, highlighting the predictive power of molecular docking in identifying potential therapeutic candidates. mdpi.com

Interactive Table: Examples of Molecular Docking Studies on Dihydroisoquinolinone Analogs

| Compound Class | Target Protein | Key Findings |

| 2,3-Dihydroquinazolin-4(1H)-ones | Tubulin (Colchicine binding site) | Well-conserved interactions, suggesting a mode of action for cytotoxicity. rsc.org |

| 1,2-Dimethyl-3-thiazolophenyl-quinazolin-4-ones | p38alpha, ACVR1 (ALK2) kinase | Docking scores superior to the reference drug, indicating potential as anticancer agents. connectjournals.com |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Leishmanial Pyridoxal Kinase, Trypanothione Reductase | Strong comparative binding, correlating with in vitro anti-leishmanial activity. mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-one analogues | Mycobacterium Tuberculosis enzymes (Antigen 85C, Enoyl Acyl Carrier Protein Reductase) | Provided insights into possible binding interactions for anti-TB activity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This computational method is crucial for assessing the conformational stability of a ligand within the binding site of a target protein and for understanding the nature of their interactions in a more dynamic sense than what is provided by static docking poses.

Similarly, MD simulations are used to study the conformational changes in both the ligand and the protein upon binding. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms during the simulation, researchers can assess the stability of the complex and identify flexible regions. This information is vital for understanding the mechanism of action and for designing more rigid and potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

In the context of dihydroisoquinoline derivatives, 3D-QSAR studies have been performed on compounds like 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which are inhibitors of the enzyme AKR1C3, a target for castration-resistant prostate cancer. nih.gov By aligning the molecules based on their docked conformations, researchers were able to develop robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models, validated with a training and test set of molecules, provided valuable insights into the structural requirements for potent AKR1C3 inhibition. nih.gov The contour maps generated from these models can guide the design of new inhibitors with enhanced potency. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

Binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are used to estimate the free energy of binding of a ligand to a protein. nyu.edu These calculations are generally more accurate than docking scores and provide a better prediction of the ligand's affinity. nyu.edu

The MM/GBSA method combines the molecular mechanics energies of the ligand, protein, and their complex with a continuum solvation model to calculate the binding free energy. This approach has been successfully applied to various systems, including those involving dihydroisoquinolinone-related scaffolds. For example, in the study of anti-leishmanial 2,3-dihydroquinazolin-4(1H)-one derivatives, MM/PBSA (a similar method to MM/GBSA) calculations were performed to further validate the stability of the ligand-protein complexes. mdpi.com

These calculations provide a quantitative measure of the binding affinity and can help to differentiate between promising and less promising lead compounds. researchgate.netnih.gov The decomposition of the binding free energy into its various components (e.g., van der Waals, electrostatic, and solvation energies) can also provide insights into the driving forces of the binding process.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure, reactivity, and other properties of molecules. These methods, based on the principles of quantum mechanics, can provide a detailed understanding of the chemical behavior of a compound.

For this compound and its derivatives, quantum chemical calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions. This information is valuable for understanding the reactivity of the molecule and its potential to interact with biological targets. For example, the electrostatic potential map can indicate regions of the molecule that are likely to engage in electrostatic interactions with a protein.

While specific quantum chemical studies on this compound are not extensively reported in the provided context, this methodology is a standard tool in computational drug design and would be applicable for a deeper understanding of its chemical properties.

In Silico Screening and Lead Compound Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. sigmaaldrich.com This approach is much faster and more cost-effective than traditional high-throughput screening.

The 3,4-dihydroisoquinoline (B110456) scaffold has been the subject of in silico screening campaigns to identify novel inhibitors for various targets. For instance, a study focused on finding new leucine (B10760876) aminopeptidase (B13392206) inhibitors with a 3,4-dihydroisoquinoline scaffold involved screening databases like ZINC and PubChem. mdpi.comnih.gov Through a multi-step computational approach that included 2D descriptor-based filtering, molecular docking, and 3D-QSAR modeling, several potentially active compounds were identified. mdpi.comnih.gov

Similarly, computational combinatorial chemistry has been used to design large libraries of 1,2,3,4-tetrahydroisoquinoline-containing molecules as potential antagonists of CD44, a protein involved in cancer metastasis. mdpi.com By filtering these virtual libraries based on pharmacophore models and then subjecting the hits to docking and molecular dynamics simulations, researchers were able to identify promising lead candidates for further development. mdpi.com These examples demonstrate the power of in silico screening in accelerating the discovery of new drug candidates based on the dihydroisoquinoline core structure. sigmaaldrich.com

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2,3-Dihydroisoquinolin-4(1H)-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. In some instances, anomalous ¹H NMR spectra with significant line broadening have been observed for 3,4-dihydroisoquinolines in various deuterated solvents like CDCl₃, CCl₄, DMSO-d₆, or acetone-d₆. ias.ac.in This broadening can sometimes result in the signals for protons at C-1 and C-3 becoming indistinct. ias.ac.in For related structures, such as certain 3,4-dihydroisoquinolin-1(2H)-one derivatives, detailed ¹H NMR data has been reported, showing characteristic chemical shifts and coupling constants for the protons in the heterocyclic and aromatic rings. nih.gov

Table 1: Representative NMR Data for Substituted 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid Derivatives nih.gov

| Compound | ¹H NMR (400 MHz, DMSO-d₆) δH (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δC (ppm) |

|---|---|---|

| I7 | 13.00 (s, 1H), 7.92–7.91 (m, 1H), 7.40–7.34 (m, 2H), 7.26–7.18 (m, 4H), 7.07–7.05 (m, 2H), 5.36 (s, 1H), 4.06 (s, 1H), 4.03–3.98 (m, 1H), 3.57 (t, J = 1.6 Hz, 4H), 2.81–2.76 (m, 1H), 2.40–2.35 (m, 6H), 1.80–1.71 (m, 2H) | 172.3, 163.1, 139.8, 134.1, 131.6, 129.5, 129.1, 128.6, 127.6, 127.4, 126.7, 126.0, 65.9, 61.1, 55.2, 52.9, 51.1, 44.2, 24.1 |

| I10 | 13.09 (s, 1H), 7.97–7.95 (m, 1H), 7.42–7.37 (m, 2H), 7.28–7.17 (m, 9H), 7.09–7.07 (m, 2H), 5.39 (s, 1H), 4.16 (s, 1H), 4.12–4.06 (m, 1H), 2.83–2.78 (m, 1H), 2.61–2.56 (m, 2H), 1.88 (t, J = 6.4 Hz, 2H) | 172.2, 163.0, 141.9, 139.5, 133.5, 131.8, 129.6, 129.1, 128.6, 128.3, 127.8, 127.5, 126.8, 126.1, 125.7, 60.6, 50.6, 45.7, 32.7, 29.5 |

| I22 | 13.18 (s, 1H), 8.02–8.0 (m, 1H), 7.48–7.42 (m, 3H), 7.27–7.22 (m, 8H), 7.18–7.17 (m, 1H), 5.69 (s, 1H), 4.25 (s, 1H), 2.89–2.84 (m, 1H), 1.18 (d, J = 5.2 Hz, 6H) | 172.1, 162.7, 146.7, 140.0, 139.3, 133.7, 132.3, 129.7, 129.2, 128.6, 128.0, 127.4, 127.3, 126.6, 126.2, 64.3, 51.1, 33.0, 23.8, 23.8 |

| I25 | 13.03 (s, 1H), 8.08–8.06 (m, 1H), 7.60–7.59 (m, 2H), 7.52–7.48 (m, 2H), 7.38–7.35 (m, 2H), 7.23–7.18 (m, 4H), 7.06–7.04 (m, 2H), 5.54 (d, J = 5.6 Hz, 1H), 4.88 (d, J = 5.6 Hz, 1H) | 170.5, 163.1, 140.4, 137.1, 134.5, 132.5, 130.8, 129.3, 128.9, 128.6, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 64.1, 49.1 |

Note: The presented data is for derivatives of this compound and serves to illustrate the typical spectroscopic characteristics of this class of compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For a related α-amino nitrile derivative of 1,2,3,4-tetrahydroisoquinoline (B50084), a characteristic nitrile (C≡N) stretching vibration was observed at 2222 cm⁻¹. researchgate.net In the case of 2,3-dihydroquinazolin-4(1H)-ones, which share a similar heterocyclic core, characteristic IR bands are also observed. researchgate.net For this compound, one would expect to see characteristic absorptions for the C=O (carbonyl) group, N-H bond, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. chemrxiv.org

In MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For derivatives of 1-oxo-1,2,3,4-tetrahydroisoquinoline, HRMS (ESI) has been used to determine the exact mass of the protonated molecule [M+H]⁺, confirming their elemental composition. nih.gov For instance, the calculated m/z for C₂₅H₂₄NO₃ [M+H]⁺ was 386.1756, with a found value of 386.1754. nih.gov This level of accuracy is crucial for unambiguous formula determination.

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

For a new α-amino nitrile derivative of 1,2,3,4-tetrahydroisoquinoline, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with space group P2₁/c. researchgate.net The analysis provided detailed structural parameters, including the conformation of the dihydroisoquinoline ring system. researchgate.net Similarly, for derivatives of hydroquinoxalinone, X-ray structures have confirmed their binding to biological targets. nih.gov The application of X-ray crystallography to this compound would yield a detailed solid-state structure, confirming the planarity of the aromatic ring and the conformation of the heterocyclic ring.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any impurities. chromforum.orgnih.gov HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromforum.org

In a typical HPLC purity analysis, a solution of the compound is injected into the system, and the detector response is monitored over time. chromforum.org The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org For pharmaceutical peptides, 2D-LC-MS strategies are being developed for a more thorough assessment of main peak purity. nih.gov The development of a robust HPLC method is crucial for quality control and ensuring the reliability of research data.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of this compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and identity of the synthesized compound.

Current Research Challenges and Future Directions in 2,3 Dihydroisoquinolin 4 1h One Research

Development of Novel and Efficient Synthetic Pathways

A primary challenge in the field is the development of more efficient, sustainable, and versatile synthetic methods to generate diverse libraries of 2,3-dihydroisoquinolin-4(1H)-one analogues. While classical methods exist, modern research focuses on innovative strategies that offer better yields, stereoselectivity, and atom economy.

Key synthetic strategies that are the subject of ongoing research include:

The Castagnoli-Cushman Reaction (CCR): This reaction, typically involving a homophthalic anhydride (B1165640) and an imine, is a cornerstone for synthesizing the scaffold, particularly for derivatives with a C4-carboxyl group. nih.govnih.gov It has been successfully employed to create large libraries for screening purposes, such as for antioomycete agents. rsc.org

Metal-Catalyzed C-H Activation and Carbonylation: Advanced catalytic methods are being developed to construct the isoquinolinone core. Rhodium-catalyzed C-H functionalization allows for the synthesis of these compounds at room temperature with low catalyst loading. kthmcollege.ac.in Furthermore, palladium-catalyzed enantioselective C-H carbonylation has been used to produce chiral isoquinolinones with high enantioselectivity. researchgate.net

Domino and Multicomponent Reactions: To increase efficiency, one-pot domino protocols are being explored. kthmcollege.ac.in These methods allow for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates, aligning with the principles of green chemistry. longdom.org

Intramolecular Cyclization: A variety of approaches rely on the intramolecular cyclization of precursors like carbamates, ureas, isocyanates, and azidoamides to form the lactam ring of the core structure. kthmcollege.ac.inresearchgate.net

Photocatalysis: Visible-light, metal-free photocatalytic methods are emerging as a mild and sustainable approach to synthesize substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net

Table 1: Summary of Modern Synthetic Approaches for this compound

| Synthetic Strategy | Key Features | Reactants (Example) | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Castagnoli-Cushman Reaction | Forms C4-carboxylated derivatives | Homophthalic anhydride, Imines | Typically thermal or mild acid/base | nih.gov, nih.gov |

| Rh-Catalyzed C-H Activation | Low catalyst loading, Room temperature | Aromatic amides, N-vinylphthalimide | Rhodium catalyst | kthmcollege.ac.in, nih.gov |

| Pd-Catalyzed Carbonylation | Enantioselective, Desymmetrization | Substituted amides | Palladium catalyst, Chiral ligand | researchgate.net |

| Metal-Free Domino Reaction | High atom economy, Tandem reaction | N/A | Visible light, Organic dye (e.g., Eosin Y) | researchgate.net |

| Triphosgene-Mediated Synthesis | Practical method for ester derivatives | Amino acids | Triphosgene | researchgate.net |

Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action

A significant area of current research is the identification of new biological targets for this compound derivatives and understanding their mechanisms of action at a molecular level. The scaffold's versatility allows it to be adapted to interact with a diverse range of enzymes and receptors.

Established and Emerging Biological Targets:

Poly(ADP-ribose) Polymerase (PARP): Derivatives of this scaffold have been designed as potent inhibitors of PARP, an enzyme critical for DNA repair. nih.gov These compounds often act as NAD+ mimetics, competing with the natural substrate to inhibit enzyme activity, a mechanism of high interest for cancer therapy. nih.gov

Enhancer of Zeste Homolog 2 (EZH2): A novel class of pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones has been developed as inhibitors of EZH2, a histone methyltransferase. acs.orgnih.gov EZH2 is frequently overexpressed in various cancers, making it a promising therapeutic target. researchgate.net The inhibitory mechanism involves competitive binding at the S-adenosylmethionine (SAM) binding site. tocris.com

Antioomycete Targets: In the field of agrochemicals, these compounds have shown potent activity against the plant pathogen Pythium recalcitrans. nih.govrsc.org The mechanism is believed to involve the disruption of the pathogen's biological membrane systems, leading to cell death. nih.govrsc.org

Other Therapeutic Targets: Research has also explored derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, phosphodiesterase 4B (PDE4B), and as modulators of the I(F) channel and N-Methyl-D-Aspartate (NMDA) receptors. longdom.orgnih.govresearchwithrutgers.com

Strategies for Enhancing Potency, Selectivity, and Drug-likeness

A major challenge in translating active compounds into viable drug candidates is the optimization of their pharmacological properties. Current research employs a combination of synthetic chemistry and computational modeling to enhance the potency, selectivity, and "drug-likeness" of this compound analogues.

Improving Potency and Selectivity: Structure-activity relationship (SAR) studies are crucial. For EZH2 inhibitors, it was discovered that cyclizing a flexible amide linker to form the rigid lactam of the isoquinolinone core significantly improved both potency and ligand efficiency. acs.orgnih.gov For PARP inhibitors, iterative synthesis and testing have allowed for detailed SAR analysis, guiding the modification of substituents to maximize interaction with the target enzyme. nih.gov

Enhancing Drug-likeness (ADME Properties): Beyond potency, a focus on absorption, distribution, metabolism, and excretion (ADME) properties is critical. A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamide PARP inhibitors was specifically designed to have improved druglike characteristics. nih.gov Compared to the approved drug Olaparib, these new compounds demonstrated advantages in molecular weight, hydrophilicity, and stability in human liver microsomes and plasma. nih.gov

Computational and SAR-Guided Design: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have been used to model the activity of antioomycete derivatives. nih.govrsc.org These models revealed the structural requirements for activity, such as the necessity of a C4-carboxyl group, providing crucial information for the future design of more potent agents. nih.govrsc.org

Table 2: Research Findings on Potency and Drug-Likeness Enhancement

| Target | Strategy | Key Finding | Desired Outcome | Reference(s) |

|---|---|---|---|---|

| EZH2 | Linker Cyclization | Converting a flexible amide to a rigid lactam core. | Significant improvement in ligand efficiency and potency. | acs.org, nih.gov |

| PARP | Scaffold Modification | Design of 4-carboxamide derivatives with specific substitutions (e.g., fluorine). | Improved ADME profile (hydrophilicity, stability) over existing drugs. | nih.gov |

| Antioomycetes | 3D-QSAR Modeling | Identification of the C4-carboxyl group as essential for activity. | Provides a model for designing more potent agrochemical agents. | nih.gov, rsc.org |

Exploration of Emerging Therapeutic Applications

The structural versatility of the this compound scaffold has prompted its exploration in a variety of therapeutic areas beyond its initial applications. This research seeks to address unmet medical and agricultural needs.

Anticancer Therapy: This remains the most prominent area of application. The development of potent and selective inhibitors of PARP and EZH2 provides promising avenues for treating various cancers, including those resistant to current therapies. nih.govacs.orgnih.gov

Agrochemicals: A significant emerging application is in plant disease management. Derivatives have shown potent antioomycete activity, with some compounds exhibiting higher potency than the commercial fungicide hymexazol (B17089) against Pythium recalcitrans. nih.govrsc.org This opens the door for developing new agents to protect crops.

Antiviral Agents: In response to global health threats, the scaffold has been investigated for its antiviral potential. A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives were synthesized and showed preliminary activity against human coronavirus strains, warranting further investigation. mdpi.com

Antiparasitic and Antibacterial Agents: The broader class of tetrahydroisoquinolines (THIQs) has reported activity against various pathogens, including bacteria and parasites, suggesting that the 1-oxo-THIQ scaffold could be a valuable starting point for developing new anti-infective drugs. rsc.org

Application of Artificial Intelligence and Machine Learning in the Design and Discovery of Dihydroisoquinolin-4(1H)-one Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel this compound analogues. These computational tools can accelerate the drug discovery pipeline, reduce costs, and improve the success rate of identifying promising candidates. nih.govnih.gov

While research explicitly detailing the use of generative AI for this specific scaffold is still nascent, the foundational techniques of computational chemistry and ML are already being applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a classic ML technique used to build predictive models. For this scaffold, 3D-QSAR models have been successfully established to correlate the chemical structures of derivatives with their antioomycete activity, guiding the design of more effective compounds. nih.govresearchgate.net

In Silico Screening and Molecular Docking: Computational methods are used to screen large virtual libraries of compounds against a biological target. researchgate.net Molecular docking has been instrumental in understanding how dihydroisoquinolinone-based inhibitors bind to the catalytic domain of PARP, providing a rational basis for their optimization. nih.govnih.gov

Predictive Modeling for Design: Computational analysis was used to identify a preferred conformation (amide torsion) in an EZH2 inhibitor series, which directly led to the design of a more potent, cyclized lactam analogue. nih.govacs.org This demonstrates how computational modeling can provide key insights that guide synthetic efforts.

Future AI/ML Applications: Future research will likely leverage more advanced AI and ML methods. This could include using deep learning for high-throughput virtual screening, generative models to design entirely new analogues with desired properties, and predictive algorithms to forecast ADME and toxicity profiles, thereby streamlining the entire lead-to-candidate process. researchgate.netmednexus.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dihydroisoquinolin-4(1H)-one derivatives?

- Methodological Answer : Derivatives are synthesized via 1,3-dipolar cycloaddition reactions using dipolarophiles (e.g., α-chloro-aryliden-phenylhydrazones) and substituted benzaldehydes. Reactions are regioselective and stereoselective, yielding spiroheterocycles (50–85% yields). Optimized conditions include using ionic liquids (e.g., [bmim]BF₄) for isomerization of 2′-aminochalcones into dihydroquinolin-4(1H)-ones .

- Example : Cycloaddition of (3Z)-3-(arylidene)-2-phenyl-2,3-dihydroisoquinolin-4(1H)-ones with hydrazones under inert atmospheres produces tetra-substituted spiroheterocycles .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : X-ray crystallography reveals non-planar geometries. For example:

- Dihedral angles between aromatic planes (e.g., 35.4° between C1–C6 and C8–N3 planes).

- Bond lengths: O1–C7 (1.226 Å) and C1–C7 (1.484 Å), confirming carbonyl and sp³ hybridization at C13 .

- Hydrogen bonding (N–H⋯O) and C–H⋯π interactions stabilize crystal packing .

Q. What are the primary biological activities associated with this scaffold?

- Methodological Answer : The scaffold exhibits antitubercular, anti-leishmanial, and antimicrobial activities. For example:

- Antitubercular : Spiroheterocycles derived from cycloaddition show MIC values <1 µg/mL against Mycobacterium tuberculosis .

- Anti-leishmanial : Docking studies with phosphodiesterase B1 (PDB ID: 2JK6) reveal IC₅₀ <1 µM for active derivatives .